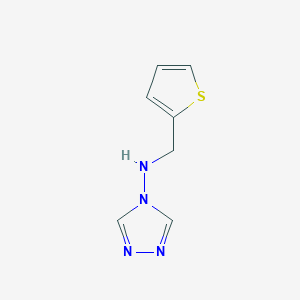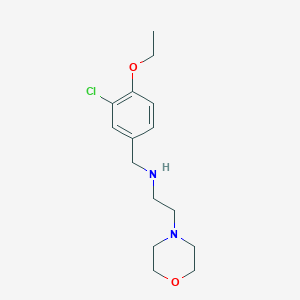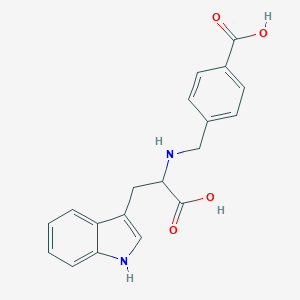
N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine, also known as TMT, is a compound that has been extensively studied for its potential use in scientific research. TMT is a triazole derivative that has shown promise in a variety of applications, including neuroscience and cancer research. In
Wissenschaftliche Forschungsanwendungen
N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been used in a variety of scientific research applications, including neuroscience and cancer research. In neuroscience, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been shown to selectively destroy dopaminergic neurons in the olfactory bulb, resulting in a loss of olfactory function. This has led to its use as a model for Parkinson's disease. In cancer research, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for chemotherapy.
Wirkmechanismus
The mechanism of action of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine is not fully understood, but it is thought to involve the formation of reactive intermediates that can cause oxidative stress and damage to cells. N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been shown to induce the production of reactive oxygen species, which can lead to cell death. It has also been shown to inhibit the activity of certain enzymes, such as catalase and superoxide dismutase, which are involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopaminergic neurons and cancer cells, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been shown to alter the levels of certain neurotransmitters, such as serotonin and norepinephrine. It has also been shown to induce oxidative stress and inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine in lab experiments include its selectivity for dopaminergic neurons and its potential use in cancer research. However, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine is a toxic compound that requires careful handling and disposal. It can also be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine. One area of interest is the development of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine analogs that have improved selectivity and reduced toxicity. Another area of interest is the use of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine as a tool for studying the role of oxidative stress in various diseases. Additionally, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine may have potential as a therapeutic agent for certain conditions, such as Parkinson's disease and cancer.
In conclusion, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine is a compound that has shown promise in a variety of scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine in scientific research and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine involves the reaction of 2-chloromethylthiophene with sodium azide, followed by reduction with sodium borohydride. This results in the formation of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine as a white crystalline solid. The yield of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine can be improved by using different solvents and reaction conditions.
Eigenschaften
Molekularformel |
C7H8N4S |
|---|---|
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
N-(thiophen-2-ylmethyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C7H8N4S/c1-2-7(12-3-1)4-10-11-5-8-9-6-11/h1-3,5-6,10H,4H2 |
InChI-Schlüssel |
WWXCIWIBSPJJHN-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNN2C=NN=C2 |
Kanonische SMILES |
C1=CSC(=C1)CNN2C=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-thienylmethyl)amine](/img/structure/B275547.png)
![2-methyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propan-1-ol](/img/structure/B275551.png)
![(4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275553.png)

![N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B275556.png)


![(2-cyclohex-1-en-1-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275562.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine](/img/structure/B275563.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275564.png)
![2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275565.png)
![3-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275568.png)
![3-(5-{[(2-Hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275570.png)
![3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275572.png)